Sodium metavanadate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium metavanadate dihydrate is an inorganic compound and a salt of alkaline metal sodium and inorganic metavanadic acid . It is a yellow, water-soluble salt . It is also known as Sodium (meta)vanadate, Sodium trioxovanadate, Sodium vanadate (V), Sodium vanadium oxide, Sodium vanadium trioxide .

Synthesis Analysis

Sodium metavanadate can be synthesized by reacting caesium chloride and sodium metavanadate at ambient pH . The structure of the resulting compound was characterized using single-crystal X-ray diffraction, Fourier-transform infrared spectroscopy, Raman spectroscopy, and energy dispersive X-ray analysis .Molecular Structure Analysis

The molecular formula of Sodium metavanadate is NaVO3 . It has a molecular weight of 121.93 . The structure of Sodium metavanadate can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Sodium metavanadate is a common precursor to other vanadates . At low pH, it converts to sodium decavanadate . It is also a precursor to exotic metalates such as [γ-PV 2 W 10 O 40] 5-, [α-PVW 11 O 40] 4-, and [β-PV 2 W 10 O 40] 5- .Physical And Chemical Properties Analysis

Sodium metavanadate is a yellow crystalline solid with a density of 2.84g/cm3 . It has a melting point of 630 °C . It is soluble in water with a solubility of 19.3 g/100 mL at 20 °C and 40.8 g/100 mL at 80 °C .Applications De Recherche Scientifique

Toxicity in Rats and Mice : Sodium metavanadate has been studied for its acute toxicity in rats and mice. It showed varying degrees of lethality and symptoms like irregular respiration, diarrhea, ataxia, and paralysis (Llobet & Domingo, 1984).

Diabetes Mellitus Treatment : Research indicates that sodium metavanadate may act as an oral hypoglycemic agent. In studies involving diabetes mellitus patients, it improved glucose metabolism and decreased cholesterol levels (Goldfine et al., 1995).

Physical and Chemical Properties : The enthalpy of solution and standard enthalpy of formation of sodium metavanadate dihydrate have been determined through experimental measurements (Romodanovskii et al., 2011).

Anti-Ulcer Activity : Sodium metavanadate demonstrated significant antiulcer activity in animal models, suggesting potential therapeutic applications in treating gastric ulcers (Suthar et al., 2007).

Analytical Chemistry Applications : It has been used as an oxidizing agent in hydrochloric acid medium for the volumetric determination of various compounds (Singh & Sahota, 1954).

Reproductive Effects in Rats : Studies have shown that sodium metavanadate can affect fetal development, reproduction, gestation, and lactation in rats, with varying degrees of toxicity at different doses (Domingo et al., 1986).

Cancer Research : Sodium metavanadate has been investigated for its effects on cancer cells, including leukemia and breast cancer. It has shown potential as a chemotherapeutic agent, affecting cell proliferation and apoptosis (Xiang, 2011; Tian et al., 2021).

Thermal Transport in Sodium-Ion Batteries : Sodium metavanadate's thermal transport properties have been studied for its potential use as a cathode material in sodium-ion batteries (Jin et al., 2022).

Effect on Glucokinase and Hexokinase Activities : It was found to increase liver glucokinase and muscle hexokinase activities, indicating a potential mechanism for its hypoglycemic effects (Xu et al., 2004).

Neurobehavioral Effects in Rats : Sodium metavanadate has been shown to affect neurobehavioral functions in rats, impacting learning, memory, and motor coordination (Wang Zhi-min, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;oxido(dioxo)vanadium;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLBBMMTGZHQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

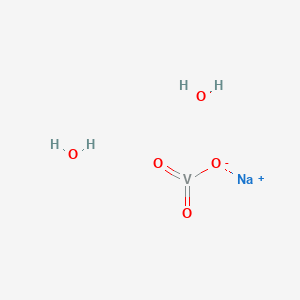

O.O.[O-][V](=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NaO5V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium metavanadate dihydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.